molecular formula C10H18N2O3 B189916 叔丁基 4-(羟亚氨基)哌啶-1-羧酸酯 CAS No. 150008-24-5

叔丁基 4-(羟亚氨基)哌啶-1-羧酸酯

货号 B189916
CAS 编号: 150008-24-5
分子量: 214.26 g/mol
InChI 键: LDLQTMSUZKHEHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 150008-24-5 . It has a molecular weight of 214.26 . The IUPAC name for this compound is tert-butyl 4-(hydroxyimino)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate” is 1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

科学研究应用

生物活性化合物合成中的中间体

叔丁基 4-(羟亚氨基)哌啶-1-羧酸酯作为各种生物活性化合物合成中的重要中间体。例如,它已被用作叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯合成的起始原料,这对于生产像克唑替尼这样的以其生物活性而闻名的化合物至关重要 (Kong 等,2016)

药物中间体的合成

它还用于合成药物的关键中间体。例如,叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是 Vandetanib 的关键中间体,通过包括酰化、磺化和取代在内的一系列步骤合成 (Wang 等,2015)

结构分析和分子堆积

X 射线研究揭示了叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯及其衍生物的分子结构和方向。这些研究提供了对由强氢键驱动的分子堆积的见解,有助于理解生物系统中的晶体结构和潜在相互作用 (Didierjean 等,2004)

合成中的催化过程

该化合物参与催化过程,如叔丁基 4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯的合成所示,其中它通过使用具有成本效益的催化体系通过胺化过程合成。这突出了它在促进生物活性化合物合成的高效化学反应中的作用 (Liu,2010)

安全和危害

The compound has several hazard statements including H228, H302, H317, H319, H341, H351 . These indicate that it is flammable, harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, suspected of causing genetic defects, and suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name

tert-butyl 4-hydroxyiminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLQTMSUZKHEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573003
Record name tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

CAS RN

150008-24-5
Record name tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15.5 g (77.6 mmol) of N-Boc-4-piperidone was refluxed for one hour in methanol in the presence of 7.0 g (100.8 mmol) of hydroxylamine hydrochloride and 14.1 ml (100.8 mmol) of triethylamine. Then, methanol was distilled off, and the residue was thoroughly washed with water in chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to give 10.6 g of N-Boc-4-hydroxyiminopiperidine as white powder.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of hydroxylamine hydrochloride (0.84 g, 12.0 mmol) in methanol (10 mL) at 0° C. was added solid Na2CO3 (0.64 g, 6.0 mmol). The mixture was stirred for ca. 5 min. N-t-Boc-4-piperidone (1.99 g, 10.0 mmol) was added and the mixture was stirred for ca 2 h. The reaction mixture was concentrated in vacuo to ca. half its original volume, then diluted with saturated NaHCO3 (100 mL) and extracted with CHCl3 (4×50 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to yield 1.86 g (87%) of the desired product as a tan solid. MS (ES+) m/z 215.0 [M+H]+.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
1.99 g
Type
reactant
Reaction Step Three
Yield
87%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。